

# (+)-FLEC: High-Sensitivity Chiral Derivatizing Agent

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## Compound of Interest

Compound Name:	(+)-1-(9-Fluorenyl)ethyl chloroformate
CAS No.:	105764-39-4
Cat. No.:	B028432

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Technical Reference & Application Guide

## Executive Summary

**(+)-1-(9-Fluorenyl)ethyl chloroformate**, commonly abbreviated as (+)-FLEC, is a highly efficient Chiral Derivatizing Agent (CDA) used in the indirect resolution of enantiomers via High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Unlike its achiral analog FMOC-Cl, (+)-FLEC possesses a chiral center at the ethyl group, allowing it to react with racemic amines or amino acids to form diastereomeric carbamates. These diastereomers exhibit distinct physical properties, enabling their separation on standard achiral stationary phases (e.g., C18), thereby bypassing the need for expensive chiral columns.

Key Advantages:

- **High Sensitivity:** The fluorenyl moiety provides intense fluorescence (Ex: 260 nm, Em: 315 nm), allowing detection at femtomole levels.

- **Rapid Kinetics:** Reactions proceed to completion in minutes under mild aqueous/organic conditions.
- **Stability:** Formed carbamates are chemically stable, preventing racemization during analysis.

## Chemical Architecture & Properties[1]

### Molecular Structure

The efficacy of (+)-FLEC stems from its bifunctional design: the fluorenyl group acts as the fluorophore, while the chloroformate group serves as the reactive electrophile. The chirality is introduced at the ethyl bridge.

IUPAC Name: **(+)-1-(9-Fluorenyl)ethyl chloroformate** CAS Number: 107474-79-3 (for (+)-isomer) Molecular Formula:  $C_{16}H_{13}ClO_2$  Molecular Weight: 272.73 g/mol [1][2]

### Physical Data Table

Property	Value	Notes
Physical State	Solid (often supplied as 18 mM solution in acetone)	Moisture sensitive; store at 2–8°C.
Melting Point	60 – 64 °C	Crystalline powder form.[3]
Stereochemistry	(+)-Enantiomer	Dextrorotatory.
Solubility	Soluble in Acetone, Acetonitrile, THF	Hydrolyzes in water (slowly).
Reactivity	Electrophilic attack at Carbonyl	Reacts with 1°/2° amines, alcohols, thiols.

### Mechanism of Derivatization[4]

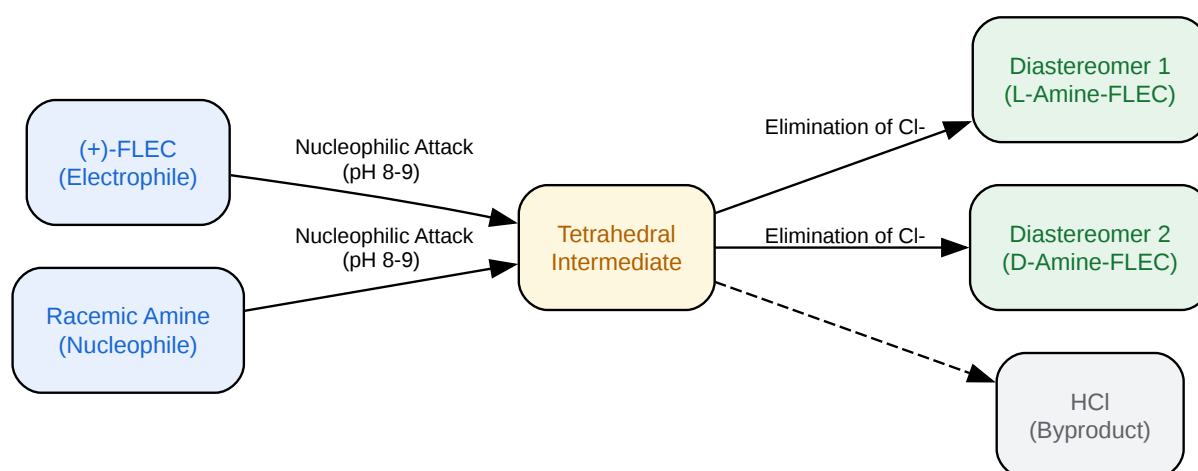
The derivatization process follows a nucleophilic acyl substitution mechanism. The nucleophilic amine (analyte) attacks the carbonyl carbon of the (+)-FLEC chloroformate group. The chloride ion is displaced as a leaving group, resulting in the formation of a stable carbamate linkage.

When reacting with a racemic amine (R-NH<sub>2</sub> and S-NH<sub>2</sub>), (+)-FLEC (let's designate as R-reagent) forms two diastereomers:

- (+)-FLEC-R-Amine (R,R configuration)
- (+)-FLEC-S-Amine (R,S configuration)

These diastereomers possess different chemical potentials and hydrophobicities, allowing separation on achiral reversed-phase columns.

## Reaction Pathway Diagram



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Figure 1: Reaction mechanism of (+)-FLEC with a racemic amine mixture. The formation of diastereomers enables separation on achiral media.

## Experimental Protocol: Amino Acid Derivatization

This protocol describes the standard workflow for derivatizing amino acids in biological fluids (e.g., plasma, CSF).

### Reagents Required[4]

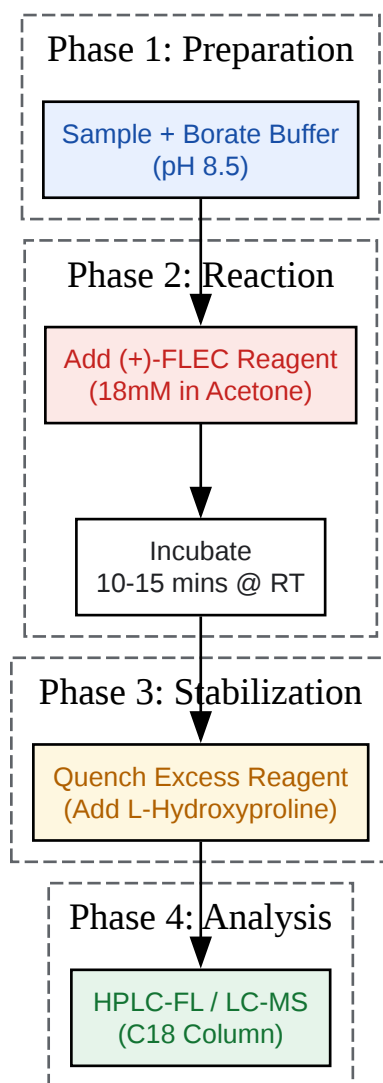
- (+)-FLEC Solution: 18 mM in acetone (freshly prepared or commercial).

- Borate Buffer: 0.2 M, pH 8.5 – 9.0 (Maintains basic pH to ensure amine is deprotonated/nucleophilic).
- Quenching Agent: L-Hydroxyproline or similar amine (to consume excess FLEC).
- Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid.

## Step-by-Step Workflow

- Sample Preparation:
  - Mix 50  $\mu\text{L}$  of sample (amine/amino acid solution) with 50  $\mu\text{L}$  of Borate Buffer (pH 8.5).
  - Note: Ensure pH is  $>8.0$ . Protonated amines ( $\text{NH}_3^+$ ) will not react.
- Derivatization Reaction:
  - Add 50  $\mu\text{L}$  of (+)-FLEC solution.
  - Vortex immediately for 10 seconds.
  - Incubate at room temperature (20–25°C) for 10–15 minutes.
- Quenching (Critical):
  - Add 10  $\mu\text{L}$  of 0.1 M L-Hydroxyproline (or simple amine).
  - Reason: Excess FLEC can hydrolyze to form the corresponding alcohol (fluorenylethyl alcohol), which elutes as a large interfering peak. Quenching shifts this mass.
- Analysis:
  - Inject directly into HPLC or dilute with mobile phase if concentration is too high.

## Workflow Visualization



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Figure 2: Operational workflow for (+)-FLEC derivatization.

## Chromatographic Application

### Separation Principle

The resulting diastereomers differ in their interaction with the hydrophobic C18 stationary phase. Typically, the steric bulk of the fluorenyl group combined with the specific orientation of the amino acid side chain creates sufficient difference in retention time.

- Column: C18 (Octadecylsilane) or C8.

- Mobile Phase: Gradient elution of Acetate Buffer (pH 4-5) and Acetonitrile.
- Detection: Fluorescence (Ex 260 nm / Em 315 nm) is preferred over UV (254 nm) for 10-100x greater sensitivity.

## Elution Order

While elution order must be determined empirically for each specific amine, a common trend is observed where the L-amino acid derivative often elutes before the D-amino acid derivative on standard C18 columns, though this can reverse depending on mobile phase composition.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield / Small Peaks	pH too low (< 8.0)	Re-check buffer pH. Reaction requires unprotonated amine.
Interfering Peaks	Hydrolysis of FLEC	Ensure proper quenching step. Use fresh FLEC solution (avoid water contamination in stock).
Precipitation	High concentration	FLEC is hydrophobic. Ensure organic solvent (acetone/ACN) ratio is sufficient (at least 30-50%).
Racemization	High pH or Temp	Keep reaction time < 20 mins and Temp < 30°C. Avoid pH > 10.[4]

## References

- Einarsson, S., et al. (1987). Separation of amino acid enantiomers using **(+)-1-(9-fluorenyl)ethyl chloroformate**. Journal of Chromatography A.
- Sigma-Aldrich. Product Specification: **(+)-1-(9-Fluorenyl)ethyl chloroformate** solution.
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- Santa Cruz Biotechnology. Chemical Properties of FLEC.

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## Sources

- [1. biosynth.com \[biosynth.com\]](https://biosynth.com)
- [2. \(+\)-1-\(9-Fluorenyl\)ethyl chloroformate Solution, \(18 mM in Acetone\), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific \[fishersci.com\]](#)
- [3. 9-Fluorenylmethyl chloroformate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals \[thermofisher.com\]](#)
- [4. asianpubs.org \[asianpubs.org\]](https://asianpubs.org)
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